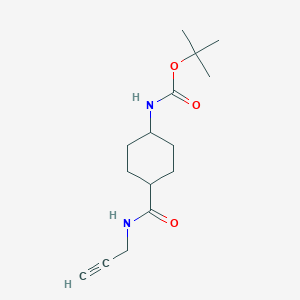
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone is an organic compound belonging to the pyrazole family. This compound is characterized by a cyclopropyl group attached to the pyrazole ring, which is further substituted with an ethyl group and an ethanone moiety. The molecular formula of this compound is C10H14N2O, and it has a molecular weight of 178.23 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
3-Cyclopropyl-1-ethyl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of the ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(5-cyclopropyl-2-ethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(7(2)13)6-9(11-12)8-4-5-8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
CVPWSWDJBWPCTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C2CC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




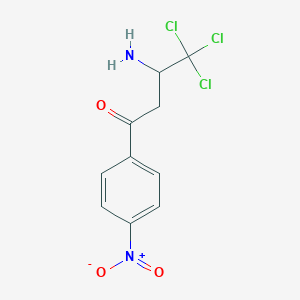
![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)
![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
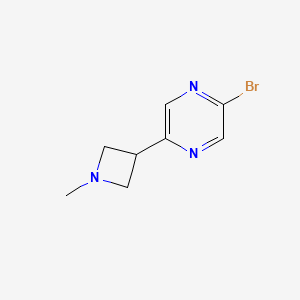
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)
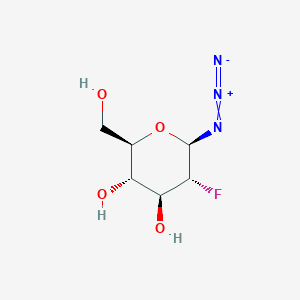
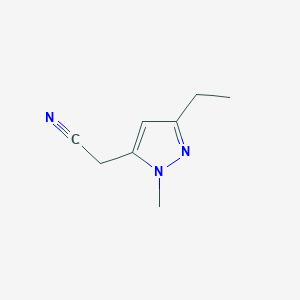
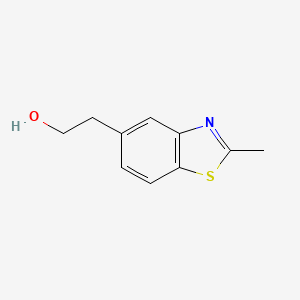
![(3aR,5S,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B11714256.png)

